molecular formula C8H6F5N B15296679 3-(Difluoromethyl)-5-(trifluoromethyl)aniline

3-(Difluoromethyl)-5-(trifluoromethyl)aniline

Cat. No.: B15296679
M. Wt: 211.13 g/mol
InChI Key: PGFXRZXERAMJCB-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-(trifluoromethyl)aniline typically involves the introduction of difluoromethyl and trifluoromethyl groups onto an aniline ring. One common method is the radical trifluoromethylation of aniline derivatives. This process often employs reagents such as trifluoromethyl iodide (CF3I) and difluoromethyl iodide (CF2HI) in the presence of radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Difluoromethyl)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-5-(trifluoromethyl)aniline is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(difluoromethyl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N/c9-7(10)4-1-5(8(11,12)13)3-6(14)2-4/h1-3,7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFXRZXERAMJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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